molecular formula C15H23N3O B14782848 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

Cat. No.: B14782848
M. Wt: 261.36 g/mol
InChI Key: HMLKGIKFZLVCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidine ring, a benzyl group, and an amino group, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The amino group and the benzyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the amide group could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-N-((1-phenylpyrrolidin-3-yl)methyl)propanamide
  • (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide

Uniqueness

The presence of the benzyl group in (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)

InChI Key

HMLKGIKFZLVCOL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.